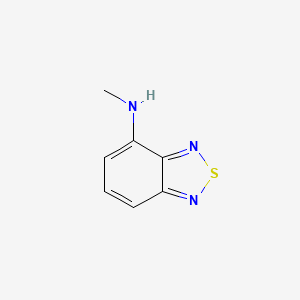
N-methyl-2,1,3-benzothiadiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2,1,3-benzothiadiazol-4-amine is a heterocyclic compound that belongs to the benzothiadiazole family. This compound is characterized by a benzene ring fused to a thiadiazole ring, with a methyl group attached to the nitrogen atom at the 4-position. It is known for its applications in various fields, including organic electronics, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2,1,3-benzothiadiazol-4-amine typically involves the reaction of 2-aminothiophenol with methylating agents under controlled conditions. One common method is the reaction of 2-aminothiophenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-2,1,3-benzothiadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Substituted benzothiadiazoles
Applications De Recherche Scientifique
N-methyl-2,1,3-benzothiadiazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for bioimaging and as a component in biosensors.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural properties.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.
Mécanisme D'action
The mechanism of action of N-methyl-2,1,3-benzothiadiazol-4-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. In electronic applications, the compound’s electron-withdrawing properties enhance the performance of devices like OLEDs and solar cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Methyl-2,1,3-benzothiadiazol-4-amine
- 2-Methyl-1,3-benzothiazol-6-amine
- 1-Methyl-1H-1,2,3-benzotriazol-5-amine
- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Uniqueness
N-methyl-2,1,3-benzothiadiazol-4-amine stands out due to its unique combination of a benzene ring fused to a thiadiazole ring with a methyl group at the nitrogen atom. This structure imparts distinct electronic properties, making it highly valuable in organic electronics and medicinal chemistry. Its versatility in undergoing various chemical reactions further enhances its applicability in diverse fields .
Propriétés
Formule moléculaire |
C7H7N3S |
|---|---|
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
N-methyl-2,1,3-benzothiadiazol-4-amine |
InChI |
InChI=1S/C7H7N3S/c1-8-5-3-2-4-6-7(5)10-11-9-6/h2-4,8H,1H3 |
Clé InChI |
CRBPZRGRXLUUFL-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC2=NSN=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



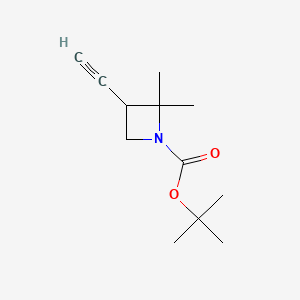
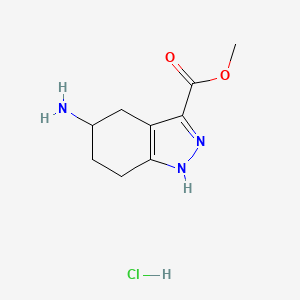
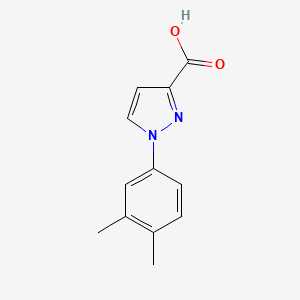
![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)

![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
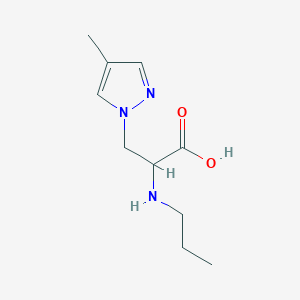

![2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
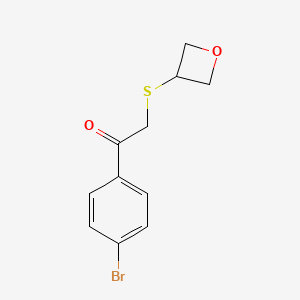
![rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B13482852.png)
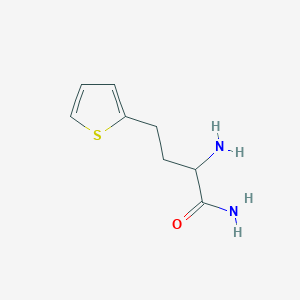
![2-Bromo-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13482859.png)
